molecular formula C23H18ClN4+ B158741 Tetrazolium violet CAS No. 1719-71-7

Tetrazolium violet

Cat. No.: B158741
CAS No.: 1719-71-7
M. Wt: 385.9 g/mol
InChI Key: RONADMZTCCPLEF-UHFFFAOYSA-M
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Description

Tetrazolium violet is a heterocyclic compound that belongs to the tetrazolium family. It is widely used in various scientific fields due to its unique chemical properties. This compound is known for its ability to act as a redox indicator, changing color upon reduction. This property makes it valuable in biochemical assays, particularly in the assessment of cell viability and metabolic activity .

Mechanism of Action

Target of Action

Tetrazolium Violet (TV) is an important pharmaceutical intermediate used in the preparation of various medicines . It has been shown to have a significant role as a copper corrosion inhibitor . The primary target of TV is copper, where it acts as a corrosion inhibitor in acidic environments .

Mode of Action

TV interacts with its target, copper, through a process of adsorption . This process is spontaneous and involves two types of interactions: physical adsorption and chemisorption . TV, having an electron-withdrawing chemical group, binds its electrons using its positive tetrazole ring .

Biochemical Pathways

In the context of biological systems, TV is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color . This reduction process is a key part of the MTT assay, a colorimetric assay for assessing cell metabolic activity .

Pharmacokinetics

It’s known that tv is a cell-permeable compound , which suggests it can be absorbed and distributed within biological systems.

Result of Action

In the context of copper corrosion inhibition, TV shows great performance in protecting copper in sulfuric acid . In biological systems, the reduction of TV to formazan can be used to assess cell metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating higher cell metabolic activity .

Action Environment

The action of TV as a copper corrosion inhibitor is particularly effective in acidic environments . In biological systems, the reduction of TV is influenced by the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . The environment, in terms of pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of TV.

Biochemical Analysis

Biochemical Properties

Tetrazolium Violet is positively charged and cell-permeable . It is reduced to different red to violet formazan derivatives by reduced nicotinamide adenine dinucleotides (NADH) or their phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases of metabolically active cells .

Cellular Effects

The reduction of this compound to formazan derivatives is an indicator of cellular metabolic activity . The intensity of the color change can be used to assess the viability and vitality of cells .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the colorless and water-soluble 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) to an insoluble red compound (formazan) . This reduction occurs as a consequence of hydrogen ions donated to the TTC upon dehydrogenase activity in metabolically active tissues .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed rapidly, within 1-2 days . This makes it a useful tool for quickly assessing cell viability and metabolic activity in laboratory settings .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, the intensity of the color change in the TTC test can be used to assess the viability and vitality of cells, which may vary with different dosages .

Metabolic Pathways

This compound is involved in redox reactions in cells . It is reduced by NADH or NADPH-dependent oxidoreductases and dehydrogenases, indicating its involvement in these metabolic pathways .

Transport and Distribution

As a positively charged and cell-permeable compound, this compound can readily pass through the outer membrane of most tested bacterial cells .

Subcellular Localization

The subcellular localization of this compound is not specified in the sources. Given its role in redox reactions, it is likely to be found in areas of the cell where these reactions occur, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolium violet can be synthesized through the reaction of tetrazolium salts with appropriate reducing agents. The synthesis typically involves the reduction of tetrazolium salts in the presence of electron donors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). The reaction conditions often include a buffered aqueous solution to maintain the stability of the reactants and products .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The industrial production methods are designed to optimize yield and minimize impurities, making this compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Tetrazolium violet undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Tetrazolium violet is part of a broader family of tetrazolium compounds, which include:

Uniqueness: this compound is unique due to its specific redox properties and its ability to act as a reliable indicator in various biochemical assays. Its distinct color change upon reduction makes it particularly valuable in assessing cell viability and metabolic activity .

Properties

IUPAC Name

2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONADMZTCCPLEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938063
Record name 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-71-7
Record name Tetrazolium violet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazolium, 3-(1-naphthyl)-2,5-diphenyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1719-71-7
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Record name 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diphenyl-3(1-naphthyl)-2H-tetrazolium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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